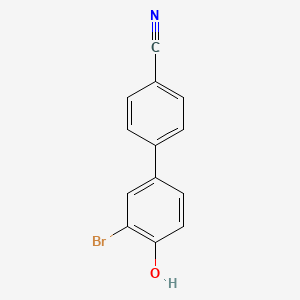

4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromo-4-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIUGHJSIAOAPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 4 Hydroxy 3 Bromo Biphenyl 4 Carbonitrile

Chemical Transformations of the Aryl Bromine Substituent

The bromine atom on the biphenyl (B1667301) scaffold serves as a versatile handle for introducing further molecular complexity. Its reactivity is primarily exploited in nucleophilic displacement and metal-catalyzed coupling reactions.

Nucleophilic Displacement and Metalation Reactions

Aryl halides, such as 4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile, are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the increased strength of the C(sp²)-Br bond. However, under forcing conditions or with the presence of activating groups, nucleophilic aromatic substitution (SNAr) can occur. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the carbon bearing the bromine, forming a temporary Meisenheimer complex, followed by the departure of the bromide ion. The reactivity can be enhanced by strong electron-withdrawing groups positioned ortho or para to the halogen, which can stabilize the intermediate carbanion.

Direct metalation of the aryl bromide is another important transformation. This can be achieved using strong organometallic bases, such as organolithium reagents, leading to the formation of an aryllithium species. This reactive intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., NaNH₂, NaOR) | Substituted Biphenyls |

| Metalation | Organolithium Reagents (e.g., n-BuLi) | Aryllithium Intermediate |

Palladium-Mediated Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the derivatization of aryl halides. The bromine atom in this compound makes it an excellent substrate for a variety of such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely employed method for forming biaryl linkages. In this reaction, the aryl bromide is coupled with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product.

The Heck reaction provides a means to form carbon-carbon bonds between the aryl bromide and an alkene. The mechanism involves the oxidative addition of the aryl bromide to a palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated biphenyl derivative.

The Sonogashira coupling allows for the introduction of an alkyne moiety. This reaction involves the coupling of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This transformation is valuable for the synthesis of conjugated systems.

| Coupling Reaction | Coupling Partner | Key Reagents | Product |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd Catalyst, Base | Aryl-substituted Biphenyl |

| Heck | Alkene | Pd Catalyst, Base | Vinylated Biphenyl |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Alkynylated Biphenyl |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for the chemical modification of this compound, primarily through reactions that target the oxygen atom.

Derivatization via Esterification and Etherification

The hydroxyl group can be readily converted into esters and ethers. Esterification is typically achieved by reacting the phenol (B47542) with a carboxylic acid, acid chloride, or anhydride (B1165640), often in the presence of an acid or base catalyst. These reactions result in the formation of an ester linkage.

Etherification , most commonly accomplished through the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction with an alkyl halide to form an ether. For instance, the reaction of a related compound, 3-bromo-4-hydroxybenzonitrile (B56826), with 1-bromo-2-methylpropane (B43306) in the presence of potassium carbonate and potassium iodide yields the corresponding isobutoxy ether. This indicates that the hydroxyl group of this compound can be expected to undergo similar O-alkylation reactions.

| Reaction | Reagents | Functional Group Formed |

|---|---|---|

| Esterification | Carboxylic Acid/Derivative, Catalyst | Ester (-OCOR) |

| Etherification (Williamson) | Base, Alkyl Halide | Ether (-OR) |

Oxidative Transformations of the Hydroxyl Moiety

Reactivity and Interconversions of the Cyano Functional Group

The cyano (nitrile) group is a versatile functional group that can be transformed into a variety of other functionalities.

The hydrolysis of the nitrile group can lead to the formation of a carboxylic acid or a primary amide. Acid- or base-catalyzed hydrolysis proceeds through the initial formation of an amide, which can then be further hydrolyzed to the carboxylic acid under more vigorous conditions.

The reduction of the cyano group can yield a primary amine. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically used for this transformation. This reaction provides a route to introduce an aminomethyl group onto the biphenyl scaffold.

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis (partial) | H₂O, Acid or Base (mild) | Primary Amide (-CONH₂) |

| Hydrolysis (complete) | H₂O, Acid or Base (strong) | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄ | Primary Amine (-CH₂NH₂) |

Hydrolysis to Carboxylic Acids and Amide Formation

The nitrile group (-C≡N) of this compound is susceptible to hydrolysis, a reaction that proceeds in a stepwise manner to first form an amide and then a carboxylic acid. The conditions of the reaction can be controlled to favor one product over the other.

Under harsh acidic or basic conditions with prolonged heating, the nitrile undergoes complete hydrolysis to yield 4'-Hydroxy-3'-bromo-biphenyl-4-carboxylic acid. libretexts.orgchemguide.co.uk In acidic hydrolysis, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid. libretexts.org The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water. Subsequent tautomerization and further hydrolysis of the resulting amide lead to the carboxylic acid and an ammonium (B1175870) salt.

Alkaline hydrolysis, on the other hand, involves heating the nitrile with an aqueous solution of a base such as sodium hydroxide. chemguide.co.uk This process yields the carboxylate salt and ammonia (B1221849) gas. To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org

Partial hydrolysis to form the corresponding amide, 4'-Hydroxy-3'-bromo-biphenyl-4-carboxamide, can be achieved under milder conditions. chemistrysteps.comlibretexts.org For instance, using a controlled amount of water in the presence of an acid or base, or employing specific catalysts, can halt the reaction at the amide stage. chemistrysteps.com One mild method involves the use of hydrogen peroxide in an alkaline solution. commonorganicchemistry.com

| Reaction | Reagents and Conditions | Major Product |

| Complete Hydrolysis (Acidic) | Dilute HCl, heat (reflux) | 4'-Hydroxy-3'-bromo-biphenyl-4-carboxylic acid |

| Complete Hydrolysis (Alkaline) | NaOH(aq), heat (reflux), then H₃O⁺ | 4'-Hydroxy-3'-bromo-biphenyl-4-carboxylic acid |

| Partial Hydrolysis (Amide Formation) | H₂O₂, NaOH(aq), mild heat | 4'-Hydroxy-3'-bromo-biphenyl-4-carboxamide |

Reduction to Amines and Other Nitrogen-Containing Derivatives

The nitrile group of this compound can be reduced to a primary amine, (4'-Hydroxy-3'-bromo-biphenyl-4-yl)methanamine. This transformation is valuable for introducing an aminomethyl group, a common pharmacophore in medicinal chemistry.

Several reducing agents can accomplish this reduction. A powerful and common reagent is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. chemguide.co.ukchemistrysteps.com This method is highly efficient for converting nitriles to primary amines. chemistrysteps.com

Catalytic hydrogenation is another widely used and industrially preferred method due to its lower cost and milder reaction conditions compared to metal hydrides. studymind.co.ukwikipedia.org This process involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel, often at elevated temperature and pressure. studymind.co.ukwikipedia.org

The choice of reducing agent can sometimes lead to other nitrogen-containing derivatives. For instance, under certain catalytic hydrogenation conditions, the initially formed primary amine can react with the intermediate imine to form secondary and tertiary amines as byproducts. wikipedia.org Careful control of reaction parameters is crucial for selective primary amine synthesis. wikipedia.org

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄ in dry ether/THF2. Aqueous workup | (4'-Hydroxy-3'-bromo-biphenyl-4-yl)methanamine |

| Catalytic Hydrogenation | H₂, Metal catalyst (Pd, Pt, or Ni), heat, pressure | (4'-Hydroxy-3'-bromo-biphenyl-4-yl)methanamine |

Directive Effects of the Nitrile Group in Remote C-H Functionalization

The nitrile group in biphenyl systems can act as a directing group in palladium-catalyzed remote C-H functionalization. nih.gov This strategy allows for the selective activation and modification of C-H bonds at positions that are typically difficult to access, such as the meta-position of the adjacent phenyl ring. nih.govacs.org

In the context of this compound, the nitrile group can direct the functionalization of the C-H bonds on the phenyl ring bearing the hydroxyl and bromo substituents. This is achieved through the formation of a large palladacycle intermediate that positions the catalyst for selective C-H activation. acs.org This "end-on" coordination of the linear nitrile group to the metal center is thought to relieve the strain in the transition state, facilitating the meta-C-H activation. acs.org

This methodology can be employed for various transformations, including olefination, acetoxylation, and iodination of the remote C-H bond. nih.gov The ability of the nitrile group to direct these reactions provides a powerful tool for the late-stage functionalization of complex biphenyl structures. nih.gov The nitrile group itself can later be converted into other functional groups like amines or carboxylic acids, further enhancing the synthetic utility of this approach. nih.gov

| Type of C-H Functionalization | Typical Reagents | Potential Product |

| Olefination | Olefin, Pd catalyst, oxidant | Olefinated this compound derivative |

| Acetoxylation | Acetic anhydride, Pd catalyst, oxidant | Acetoxylated this compound derivative |

| Iodination | Iodine source, Pd catalyst, oxidant | Iodinated this compound derivative |

Conformational Dynamics and Their Influence on Chemical Reactivity in Substituted Biphenyls

Substituted biphenyls, including this compound, exhibit a phenomenon known as atropisomerism, which arises from restricted rotation around the single bond connecting the two phenyl rings. pharmaguideline.comcutm.ac.in The free rotation is hindered by the steric bulk of the substituents at the ortho positions. slideshare.net In the case of this compound, the bromine atom at the 3'-position is ortho to the biphenyl linkage.

The two phenyl rings in biphenyl are not coplanar in their lowest energy conformation, adopting a twisted dihedral angle to minimize steric hindrance. libretexts.org The energy barrier to rotation through the planar conformation determines the stability of the individual atropisomers. wikipedia.org If this barrier is high enough, the different conformers can be isolated as stable, non-interconverting isomers at room temperature. libretexts.orgwikipedia.org An activation energy barrier of 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature. libretexts.org

The conformational dynamics of the biphenyl system can influence its chemical reactivity. The fixed spatial arrangement of the substituents in a specific atropisomer can affect the accessibility of reactive sites and the stereochemical outcome of reactions. For instance, the relative positioning of the hydroxyl and nitrile groups in a particular conformation could influence intramolecular interactions or the binding to a catalyst or enzyme. The steric hindrance caused by the ortho-substituent not only restricts rotation but can also influence the reactivity of adjacent functional groups.

Advanced Spectroscopic and Diffraction Analyses for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would be required to confirm the identity and purity of 4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each of the chemically non-equivalent protons in the molecule. The protons on the two aromatic rings will appear in the aromatic region (typically δ 6.5-8.0 ppm). The splitting patterns (singlet, doublet, triplet, etc.), governed by the coupling constants (J-values), would reveal the substitution pattern on each ring. For the 3'-bromo-4'-hydroxyphenyl ring, three aromatic protons are expected, while the 4-cyanophenyl ring should exhibit four protons, likely as two distinct sets of doublets due to symmetry. The phenolic hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show a signal for each unique carbon atom. For this compound, 13 distinct signals would be anticipated, barring any accidental overlap. The carbon atom of the nitrile group (-C≡N) would appear in a characteristic downfield region (δ 110-125 ppm). The carbon atoms bonded to the electronegative bromine and oxygen atoms would also have characteristic chemical shifts. The quaternary carbons, including those at the biphenyl (B1667301) linkage and the one bearing the cyano group, would typically show signals of lower intensity.

Interactive Data Table: Predicted ¹H NMR Resonances

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic H (cyanophenyl) | δ 7.6 - 7.9 | Doublet | J ≈ 8-9 |

| Aromatic H (cyanophenyl) | δ 7.5 - 7.8 | Doublet | J ≈ 8-9 |

| Aromatic H (bromohydroxyphenyl) | δ 7.0 - 7.6 | Multiplet | - |

Note: This table is predictive and based on general principles of NMR spectroscopy.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₃H₈BrNO), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺ or related ions like [M+H]⁺ or [M-H]⁻. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 mass units ([M]⁺ and [M+2]⁺) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Key fragmentation pathways for this compound would likely involve cleavage of the bond between the two phenyl rings, loss of the cyano group (-CN), and loss of a bromine radical (·Br). Analysis of these fragments helps to piece together the molecular structure. For instance, the mass spectrum of the related fragment 3-Bromo-4-hydroxybenzonitrile (B56826) has been documented. nih.gov

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Calculated m/z (for ⁷⁹Br) | Expected Isotopic Pattern | Notes |

|---|---|---|---|

| [C₁₃H₈BrNO]⁺ | 288.98 | M⁺, M+2⁺ (approx. 1:1 ratio) | Molecular Ion |

| [C₁₃H₈NO]⁺ | 209.06 | - | Loss of Bromine |

| [C₁₂H₈BrNO]⁺ | 262.98 | M⁺, M+2⁺ (approx. 1:1 ratio) | Loss of HCN |

| [C₇H₄OBr]⁺ | 182.95 | M⁺, M+2⁺ (approx. 1:1 ratio) | Fragment from ring cleavage |

Note: This table represents predicted values. Actual fragmentation may vary based on ionization method and energy.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display several key absorption bands. A strong, sharp peak around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group, with the broadening suggestive of hydrogen bonding. The C-Br stretch would appear in the fingerprint region, typically between 500-650 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region. An IR spectrum for the 3-bromo-4-hydroxybenzonitrile portion of the molecule is available, showing these characteristic peaks. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also typically strong and sharp in the Raman spectrum. The symmetric vibrations of the aromatic rings often give rise to strong Raman signals, making it particularly useful for analyzing the biphenyl backbone.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Phenolic O-H | Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretch | 3000-3100 | Strong |

| Nitrile C≡N | Stretch | 2220-2240 (strong, sharp) | Strong, sharp |

| Aromatic C=C | Ring Stretch | 1400-1600 | Strong |

| C-O | Stretch | 1200-1300 | Medium |

Single-Crystal X-ray Diffraction for Solid-State Structure, Conformation, and Crystal Packing Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, SCXRD analysis would provide precise data on bond lengths, bond angles, and torsion angles.

A key conformational feature of interest is the dihedral angle between the two phenyl rings, which dictates the degree of planarity of the molecule. This angle is influenced by steric hindrance from the substituents ortho to the inter-ring bond. The analysis would also reveal the solid-state conformation of the hydroxyl group. Furthermore, SCXRD elucidates the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as hydrogen bonds (involving the phenolic -OH group), halogen bonds (involving the bromine atom), and π-π stacking interactions between the aromatic rings. While the crystal structure for the target compound is not available, data for a related compound, 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, highlights the types of intermolecular interactions, such as aryl-perfluoroaryl stacking and Br···F contacts, that can govern crystal packing. nih.gov

Interactive Data Table: Potential Crystallographic Parameters

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angle between the two phenyl rings |

Note: This table is illustrative of the data obtained from an SCXRD experiment.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Investigation of Conjugation and Optical Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions and optical properties of a molecule, which are directly related to its conjugation system.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated biphenyl system. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of the substituents. The hydroxyl group (an electron-donating group) and the cyano group (an electron-withdrawing group) can influence the energy of these transitions. The solvent can also affect the λmax, particularly for polar compounds capable of hydrogen bonding.

Fluorescence Spectroscopy: Many conjugated aromatic systems exhibit fluorescence. Upon excitation at an appropriate wavelength (typically near the λmax), the molecule may emit light at a longer wavelength. The fluorescence emission spectrum, quantum yield, and lifetime are important photophysical properties. The presence of the heavy bromine atom could potentially lead to a decrease in fluorescence intensity through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Interactive Data Table: Anticipated Electronic Spectroscopy Properties

| Technique | Parameter | Anticipated Observation |

|---|---|---|

| UV-Vis Absorption | λmax | ~260-300 nm, characteristic of biphenyl systems |

| Molar Absorptivity (ε) | High, indicative of π → π* transitions | |

| Fluorescence Emission | λem | Longer wavelength than λmax (Stokes shift) |

Note: The values in this table are estimations based on the properties of similar aromatic compounds.

Computational and Theoretical Investigations of 4 Hydroxy 3 Bromo Biphenyl 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and geometry of molecules. For 4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate key structural and electronic properties. researchgate.netnih.gov

Geometry Optimization: The first step in a typical DFT study is to find the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For this compound, this process would yield precise values for bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings.

Electronic Structure: Once the geometry is optimized, DFT is used to analyze the molecule's electronic properties. This includes mapping the distribution of electron density, which helps in identifying electron-rich and electron-poor regions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Conformational Analysis: The rotation around the central carbon-carbon single bond connecting the two phenyl rings gives rise to different conformers. DFT calculations can be used to explore the potential energy surface associated with this rotation. By systematically varying the dihedral angle and calculating the energy at each step, a rotational energy profile can be constructed. This analysis reveals the most stable conformation (typically a twisted, non-planar structure to minimize steric hindrance) and the energy barriers between different conformations. nih.gov

Illustrative Optimized Geometry Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

| C-C (inter-ring) bond length | 1.485 Å |

| C-Br bond length | 1.910 Å |

| C-O bond length | 1.365 Å |

| C≡N bond length | 1.158 Å |

| Inter-ring dihedral angle | 38.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar compounds.

Molecular Dynamics Simulations for Conformational Landscapes and Inter-ring Rotational Barriers

While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature.

For this compound, MD simulations can be used to explore its conformational landscape in much greater detail than static DFT calculations. nih.gov By simulating the molecule's behavior over nanoseconds or even microseconds, researchers can observe transitions between different conformational states and determine their relative populations.

A key application of MD for this molecule would be to study the rotational barrier between the two phenyl rings. researchgate.net By monitoring the dihedral angle over the course of the simulation, the free energy profile for rotation can be calculated. This provides a more realistic picture of the rotational dynamics than static DFT, as it accounts for thermal effects and the influence of a solvent environment if included in the simulation.

Illustrative Inter-ring Rotational Energy Barriers from MD Simulations

| Conformation | Dihedral Angle (approx.) | Relative Energy (kcal/mol) |

| Global Minimum (Twisted) | ~40° | 0.0 |

| Rotational Barrier (Planar) | 0° | 4.5 - 5.5 |

| Rotational Barrier (Perpendicular) | 90° | 2.0 - 3.0 |

Note: The data in this table is illustrative and based on typical findings for substituted biphenyl (B1667301) systems.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can provide theoretical spectra that aid in the assignment of experimental results.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict the 1H and 13C NMR chemical shifts of a molecule. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. researchgate.net Comparing this predicted spectrum with experimental data can confirm the molecule's structure. chemicalbook.comchemicalbook.com

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks observed in its infrared (IR) spectrum. DFT calculations can compute these frequencies and their corresponding intensities. researchgate.net This allows for a detailed assignment of the vibrational modes of this compound, such as the stretching vibrations of the O-H, C≡N, and C-Br bonds, as well as the various aromatic C-H and C-C vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) that characterize the molecule's UV-Vis spectrum. researchgate.net This provides insight into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons: 6.9 - 7.8 ppm; Hydroxyl proton: ~9.5 ppm |

| IR | Vibrational Frequency (cm⁻¹) | O-H stretch: ~3400 cm⁻¹; C≡N stretch: ~2230 cm⁻¹; C-Br stretch: ~650 cm⁻¹ |

| UV-Vis | λmax (nm) | ~275 nm |

Note: The data in this table is illustrative and represents typical values expected from computational predictions for this type of molecule.

Analysis of Noncovalent Interactions and Supramolecular Synthons in Biphenyl Systems

Noncovalent interactions are the driving forces behind the self-assembly of molecules into larger, ordered structures in the solid state. mdpi.com For this compound, several types of noncovalent interactions are expected to play a crucial role in its crystal packing.

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, while the nitrile group (-C≡N) and the hydroxyl oxygen can act as acceptors. This allows for the formation of robust hydrogen-bonded networks, which are a primary organizing force in the crystal structure.

Halogen Bonding: The bromine atom on one of the phenyl rings can act as a halogen bond donor. mdpi.com This is a directional interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base, such as the nitrile nitrogen or the hydroxyl oxygen of a neighboring molecule.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. By analyzing the crystal structure (either experimentally determined or computationally predicted), it is possible to identify the recurring patterns of noncovalent interactions, known as supramolecular synthons. Understanding these synthons is key to crystal engineering, as it allows for the rational design of materials with specific properties. mdpi.com

Applications in Advanced Materials Science and Engineering

Development of Liquid Crystalline Materials

The inherent anisotropy and functional groups of 4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile make it a compelling candidate for the design of liquid crystals (LCs), which are materials that exhibit phases intermediate between crystalline solids and isotropic liquids. cdnsciencepub.com

The formation of liquid crystal mesophases is fundamentally governed by molecular shape and intermolecular interactions. The design of molecules like this compound aligns with key principles for creating these ordered fluid phases.

Nematic Phase: This phase is characterized by long-range orientational order of the molecules, but no positional order. The elongated, rod-like shape of the biphenyl (B1667301) core is a classic design feature for promoting nematic behavior. mdpi.comresearchgate.net The strong dipole moment originating from the terminal cyano group enhances the intermolecular forces that favor parallel alignment of the molecular long axes.

Smectic Phase: Smectic phases possess a higher degree of order, with molecules organized into layers. The presence of specific functional groups can encourage the formation of these layered structures. scilit.com For instance, the hydroxyl (-OH) group on the molecule can participate in hydrogen bonding, leading to strong intermolecular attractions that promote the necessary layered arrangement. cdnsciencepub.com Similarly, strong dipole-dipole interactions from the cyano and bromo groups can contribute to the stability of smectic phases.

Cholesteric Phase (Chiral Nematic): The cholesteric phase is structurally similar to the nematic phase but is composed of chiral molecules. wikipedia.org This chirality induces a helical twist, where the direction of molecular alignment rotates progressively from one layer to the next. wikipedia.orgaps.org While this compound is not inherently chiral, it can be used as a component in a chiral nematic mixture by introducing a chiral dopant. The addition of a smectic-promoting monomer to a cholesteric system can also be used to tune the helical pitch and enhance temperature-responsive properties. mdpi.com

The bromo and hydroxyl substituents on the biphenyl core exert a significant influence on the material's physical properties, including its liquid crystal phase transitions and its response to electric fields.

The presence of a lateral bromine atom increases the breadth of the molecule. This steric effect can disrupt the efficiency of crystal packing, often leading to a lower melting point and a broader temperature range for the liquid crystal phase. uni-halle.deresearchgate.net Studies on similar laterally brominated compounds have shown that this substitution predominantly favors the formation of nematic phases. semanticscholar.org

The hydroxyl group introduces the capability for strong, directional hydrogen bonding. This interaction can lead to the formation of molecular dimers or larger aggregates, which enhances thermal stability and often promotes the formation of more highly ordered smectic phases. cdnsciencepub.com

Dielectric anisotropy (Δε) is a critical parameter for display applications, defined as Δε = ε‖ - ε⊥, where ε‖ and ε⊥ are the dielectric permittivities parallel and perpendicular to the director, respectively. mdpi.com

In typical cyanobiphenyl compounds, the strong dipole of the cyano group is aligned with the long molecular axis, resulting in a large positive dielectric anisotropy. scispace.com

The following table illustrates the effect of substituents on the transition temperatures of related biphenyl compounds.

| Compound Name | Substituents | Crystal to Nematic/Smectic A (TCr-N/SmA) | Nematic to Isotropic (TNI) | Smectic A to Nematic (TSmA-N) | Reference |

| 4'-Octyl-4-biphenylcarbonitrile | -H | 32-34 °C (to SmA) | 40-41 °C | 32-34 °C | sigmaaldrich.com |

| 4'-Octyloxy-4-biphenylcarbonitrile | -H | 52.86 °C (to SmA) | 79.10 °C | 66.65 °C | ossila.com |

| (E)-4-(([1,1'-biphenyl]-4-ylmethylene)amino)phenyl 4-(hexyloxy)benzoate | -H | 129.2 °C | 258.9 °C | N/A | mdpi.com |

Note: Data for this compound is not publicly available and is provided here for illustrative comparison of related structures.

The hydroxyl group serves as a key reactive site, enabling the integration of this compound into larger macromolecular structures. It can be incorporated as a mesogenic (liquid crystal-forming) side group into a flexible polymer backbone, such as polysiloxane or polymethacrylate. mdpi.com The resulting side-chain liquid crystal polymers (SCLCPs) combine the anisotropic properties of liquid crystals with the mechanical robustness and processing advantages of polymers. researchgate.net

Organic Electronics and Optoelectronic Devices

Beyond liquid crystals, the electronic structure and reactive functional groups of this compound make it a valuable building block for materials used in organic electronics.

A chemical precursor is a compound that participates in a chemical reaction that produces another compound. The bromine and hydroxyl groups on this compound make it an excellent precursor for synthesizing more complex molecules for electronic applications. rsc.org

The bromine atom is particularly useful as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. nih.govsigmaaldrich.com These reactions are powerful tools for forming new carbon-carbon bonds, allowing the biphenyl core to be extended into larger, more conjugated systems like oligophenylenes or poly-para-phenylenes. researchgate.net These extended π-systems are the basis for many organic semiconductors.

The hydroxyl group can be readily converted into other functional groups through reactions like etherification or esterification. This allows for the attachment of solubilizing alkyl chains, other electronically active moieties, or groups that can improve the dielectric properties of the final material, making it suitable for use in insulating layers within transistors or capacitors.

The performance of an organic electronic device is critically dependent on the charge transport and optical properties of the active material in its solid state, typically as a thin film.

Charge Transport: The π-conjugated biphenyl system provides the pathway for charge carriers (electrons or holes) to move through the material. In a thin film, the efficiency of this transport is highly dependent on the degree of intermolecular order and the electronic coupling between adjacent molecules. nih.gov The substituents play a crucial role; the bromo and hydroxyl groups influence molecular packing, which in turn dictates the charge mobility. aps.org While the softness of organic materials means that thermal motions can create dynamic disorder that localizes charge carriers, a well-ordered film is essential for efficient transport. aps.org

Optical Properties: The electronic structure of the molecule governs its interaction with light. The extended conjugation of the biphenyl core results in absorption and emission of light, typically in the ultraviolet (UV) or blue region of the spectrum. Modifying the molecule, for instance by extending the conjugation as described in the precursor section, can tune these properties across the visible spectrum. The specific arrangement of molecules in a thin film can also significantly impact the optical characteristics of the material. mdpi.com

Advanced Polymeric Materials and High-Performance Coatings

The rigid biphenyl core of this compound imparts thermal stability and mechanical strength, desirable properties for advanced polymeric materials. While specific research on the direct polymerization of this exact compound is not extensively documented, the chemistry of its functional groups suggests its utility as a monomer or a modifying agent in the synthesis of high-performance polymers.

The hydroxyl group can be readily converted into an ester or ether linkage, allowing for its incorporation into polyester (B1180765) or polyether backbones. Research into wholly aromatic copolyesters has demonstrated that derivatives of hydroxybiphenyl carboxylic acids can be used to produce materials with high glass transition temperatures and thermal stability. nih.gov The presence of the bromine atom offers a site for subsequent modification of the polymer through cross-coupling reactions, enabling the tuning of properties or the attachment of other functional moieties.

Furthermore, the nitrile group can undergo various chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering pathways to create cross-linked networks or to introduce specific functionalities into the polymer structure. These features make it a candidate for developing materials used in high-performance coatings, where durability, chemical resistance, and thermal stability are paramount.

Precursors for Specialty Chemicals and Functional Dyes

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of specialty chemicals. The bromine atom is particularly significant, serving as a handle for introducing complexity through various cross-coupling reactions, a cornerstone of modern organic synthesis.

Detailed Research Findings:

In the pharmaceutical industry, brominated biphenyls and related phenolic compounds are crucial intermediates. For instance, derivatives of 3-bromo-4-hydroxybiphenyl serve as key building blocks in the synthesis of drugs such as Trifarotene, used for dermatological applications. pharmaffiliates.comchemieliva.com Similarly, the synthesis of Febuxostat, a medication for gout, involves intermediates derived from 4-hydroxybenzonitrile (B152051) that undergo bromination and further modifications. researchgate.netresearchgate.net These examples underscore the importance of the bromo- and hydroxyl- functionalities on a phenyl or biphenyl core for the construction of complex, biologically active molecules.

Future Research Directions and Emerging Paradigms

Rational Design and Synthesis of Next-Generation Biphenyl-Based Materials with Tuned Properties

The rational design of materials derived from 4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile is a key area for future research. This approach involves the strategic modification of the biphenyl (B1667301) scaffold to fine-tune its physicochemical properties for specific applications, such as liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers. The existing functional groups—hydroxyl (-OH), bromo (-Br), and cyano (-CN)—provide a versatile platform for structural tuning.

Future research will likely focus on:

Modulation of Electronic Properties: The electron-withdrawing nature of the cyano group and the electron-donating potential of the hydroxyl group, combined with the inductive and steric effects of the bromine atom, create a complex electronic landscape. Systematic variations, such as altering the position of the bromine atom or replacing it with other halogens, would allow for precise control over the molecule's frontier molecular orbitals (HOMO/LUMO levels), thereby tuning its optical and electronic properties.

Enhancing Liquid Crystalline Properties: Biphenyl-4-carbonitrile derivatives are renowned for their use in liquid crystal displays. The introduction of the hydroxyl and bromo groups modifies the molecule's polarity, polarizability, and shape. Future work will involve designing analogues with different alkyl or alkoxy chains attached to the hydroxyl group to optimize mesophase behavior, thermal range, and dielectric anisotropy.

Development of Luminescent Materials: The rigid biphenyl core is a promising scaffold for creating fluorescent or phosphorescent materials. Research will aim at extending the π-conjugated system through coupling reactions at the bromine position to shift emission wavelengths or by coordinating metal ions to the cyano or hydroxyl groups to induce phosphorescence.

Exploration of Novel Reaction Methodologies for Enhanced Efficiency and Functional Group Tolerance

While classical methods can be used to synthesize substituted biphenyls, future research is geared towards developing more efficient, sustainable, and versatile synthetic routes. The focus is on methodologies that offer high yields, mild reaction conditions, and broad tolerance for the existing functional groups (-OH, -Br, -CN) in the target molecule.

Palladium-catalyzed cross-coupling reactions are central to modern biphenyl synthesis. nih.govrsc.org The Suzuki-Miyaura reaction, in particular, stands out due to the stability and low toxicity of its boronic acid reagents. nih.gov Future explorations will concentrate on:

Advanced Catalytic Systems: Development of next-generation palladium catalysts with highly efficient phosphine (B1218219) ligands that can operate at low catalyst loadings and room temperature. nih.govresearchgate.net This reduces cost and environmental impact.

Alternative Coupling Reactions: While the Suzuki reaction is prevalent, exploring other methods like the Stille, Hiyama, and Negishi couplings could offer advantages for specific substrates or for introducing different functionalities. rsc.org For instance, the Stille coupling is known for its tolerance of a wide array of functional groups.

Flow Chemistry and Mechanochemistry: Moving from traditional batch synthesis to continuous flow processes can enhance reaction control, improve safety, and facilitate scaling up. Similarly, mechanochemistry (ball-milling) offers a solvent-free alternative for conducting cross-coupling reactions, significantly boosting the sustainability of the synthesis. researchgate.net

Below is a comparative table of modern synthetic methodologies applicable to the synthesis of functionalized biphenyls.

| Reaction Methodology | Aryl Source 1 | Aryl Source 2 | Catalyst | Key Advantages | Potential Challenges |

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate | Arylboronic Acid/Ester | Palladium | High functional group tolerance, commercially available reagents, low toxicity of boron byproducts. | Boronic acids can undergo protodeboronation; base sensitivity of some substrates. |

| Stille Coupling | Aryl Halide/Triflate | Arylorganostannane | Palladium | Excellent functional group tolerance, neutral reaction conditions are possible. | Toxicity and difficulty in removing organotin byproducts. |

| Hiyama Coupling | Aryl Halide/Triflate | Arylorganosilane | Palladium | Low toxicity of silicon byproducts, organosilanes are stable. | Requires an activating agent (e.g., fluoride (B91410) source), can have slower reaction rates. |

| Negishi Coupling | Aryl Halide/Triflate | Arylorganozinc | Palladium/Nickel | High reactivity and yields, useful for sterically hindered biphenyls. | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. |

Advanced Characterization Techniques for In Situ Monitoring of Chemical Transformations

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic protocols. Future research will increasingly rely on advanced characterization techniques that allow for the real-time, in situ monitoring of the synthesis of this compound. Such techniques provide a dynamic view of the reaction, revealing transient intermediates and catalyst states that are invisible to traditional offline analysis. researchgate.net

Promising techniques include:

In Situ Raman Spectroscopy: This non-invasive technique can monitor the progress of reactions like the Suzuki-Miyaura coupling in real-time. acs.org The formation of the biphenyl product can be tracked by the appearance of its characteristic vibrational bands (e.g., the inter-ring C-C stretch), while the consumption of reactants can be simultaneously observed. researchgate.netnih.gov This allows for precise determination of reaction endpoints and provides insights into reaction kinetics. acs.org

In Situ Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be immersed directly into the reaction mixture to follow the concentration changes of reactants, products, and intermediates.

Process Analytical Technology (PAT): Integrating these in situ spectroscopic methods into a PAT framework allows for automated reaction control, ensuring consistent product quality and optimizing yield.

| Technique | Information Provided | Mode of Operation | Advantages for Biphenyl Synthesis |

| In Situ Raman Spectroscopy | Vibrational modes, bond formation/breaking, reaction kinetics. | Non-invasive, probe-based, compatible with aqueous and organic media. | Excellent for tracking C-C bond formation and catalyst-ligand interactions in real-time during coupling reactions. acs.orgnih.gov |

| In Situ FTIR Spectroscopy | Functional group analysis, concentration profiles of reactants/products. | Immersible ATR probes. | Tracks changes in key functional groups (e.g., disappearance of C-Br stretch, changes in aromatic region). |

| Reaction Calorimetry (RC1) | Heat flow, reaction enthalpy, onset/end of reaction. | Measures heat generated or absorbed by the reaction. | Provides critical thermodynamic data for safety assessment and scale-up. |

| Compact Mass Spectrometry (CMS) | Mass of reactants, intermediates, and products. | Online analysis of reaction aliquots, often coupled with TLC or LC. shoko-sc.co.jp | Confirms product formation and identifies byproducts without extensive sample preparation. shoko-sc.co.jp |

Synergistic Integration of Computational Predictions with Experimental Synthesis and Characterization

The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating materials discovery. For this compound, computational modeling can predict molecular properties and guide synthetic efforts, thereby reducing the trial-and-error cycle.

Future research directions will leverage:

Density Functional Theory (DFT): DFT calculations can predict key properties such as the equilibrium geometry (including the crucial inter-ring torsion angle), molecular electrostatic potential, vibrational spectra (for comparison with IR and Raman data), and electronic properties (HOMO/LUMO energies). nih.govnih.gov This information helps rationalize structure-property relationships.

Reaction Mechanism Modeling: Computational studies can elucidate the catalytic cycle of synthetic reactions like the Suzuki coupling, helping to optimize ligand choice, base, and solvent for higher efficiency.

Virtual Screening: By computationally modeling derivatives of the target molecule, researchers can screen large libraries of virtual compounds for desired properties (e.g., a specific band gap or liquid crystal clearing point) before committing to experimental synthesis. This approach is instrumental in the rational design of new materials. escholarship.org

Opportunities in Supramolecular Self-Assembly of Substituted Biphenyls

The functional groups on this compound make it an excellent candidate for building complex, ordered structures through supramolecular self-assembly. This bottom-up approach to creating functional materials relies on non-covalent interactions.

Key opportunities include:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor, capable of directing the assembly of molecules into well-defined one-dimensional chains or two-dimensional networks.

π-π Stacking: The aromatic biphenyl core promotes stacking interactions, which are fundamental to the formation of liquid crystals and the electronic properties of organic semiconductors.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (like the cyano nitrogen or hydroxyl oxygen on a neighboring molecule) to provide additional directional control over the assembly process.

Dipole-Dipole Interactions: The highly polar cyano group can induce strong dipole-dipole interactions, further stabilizing the assembled structures.

By carefully balancing these competing and cooperating non-covalent forces, it is possible to guide the self-assembly of this compound into novel materials such as organogels, porous frameworks, or stimuli-responsive systems. researchgate.netnih.gov

Q & A

Basic: What are the common synthetic routes for preparing 4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile?

Answer:

The compound can be synthesized via cross-coupling reactions such as the Suzuki-Miyaura coupling , where 4-cyanophenylboronic acid reacts with a brominated phenol derivative (e.g., 3-bromo-4-hydroxyphenyl halide) in the presence of a palladium catalyst . Alternatively, Ullmann coupling may be employed using copper catalysts to couple aryl halides, though regioselectivity must be controlled via directing groups or steric effects . Post-synthesis, purification via silica gel column chromatography or recrystallization (using polar aprotic solvents) is recommended to isolate the product .

Basic: What analytical techniques are essential for confirming the structure of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns and aromatic proton environments. For example, the hydroxyl proton’s deshielding and bromine’s anisotropic effects are critical .

- FTIR : Identifies functional groups (e.g., -CN stretch ~2220 cm⁻¹, -OH stretch ~3200–3600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .

- X-ray Crystallography : Resolves crystal packing and bond angles, especially if single crystals are obtained .

Advanced: How can researchers address contradictions between spectroscopic data and the expected molecular structure?

Answer:

Contradictions (e.g., unexpected NMR splitting or mass fragments) require:

- 2D NMR Techniques : HSQC and HMBC to resolve coupling ambiguities and assign connectivity .

- Isotopic Labeling : Introduce ¹³C or deuterium to trace reaction pathways or degradation products .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- Alternative Ionization Methods : Use ESI vs. EI-MS to rule out fragmentation artifacts .

Refer to iterative data validation frameworks to resolve discrepancies .

Advanced: What strategies optimize the regioselectivity of bromine substitution in biphenyl systems?

Answer:

- Directing Groups : Introduce electron-donating groups (e.g., -OH) to orient electrophilic bromination at the meta or para positions .

- Catalyst Design : Use Pd/ligand systems in cross-coupling to control coupling sites .

- Temperature Modulation : Lower temperatures favor kinetic control, reducing undesired di-substitution .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl protection of -OH) during halogenation .

Advanced: How can the stability of this compound be studied under varying conditions?

Answer:

- Accelerated Stability Studies : Expose the compound to extreme pH (1–13), heat (40–80°C), or UV light, and monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds .

- Hydrolytic Studies : Track cyanide hydrolysis products (e.g., carboxylic acid formation) using LC-MS .

Basic: What are the key considerations in designing a purification protocol for this compound?

Answer:

- Solubility : Use gradient elution with solvents like dichloromethane/hexane or ethyl acetate/methanol .

- Column Chromatography : Optimize silica gel mesh size (e.g., 230–400 mesh) for high-purity isolation .

- Recrystallization : Select solvents with polarity matching the compound (e.g., ethanol/water mixtures) .

- Purity Assessment : Validate via melting point analysis and HPLC (≥95% purity threshold) .

Advanced: How does steric hindrance from the bromine substituent influence reactivity in further functionalization?

Answer:

- Cross-Coupling Limitations : Bulky bromine may reduce Pd catalyst efficiency in Suzuki reactions. Use bulky ligands (e.g., SPhos) to mitigate .

- Nucleophilic Aromatic Substitution : Bromine’s electron-withdrawing effect activates the ring but steric effects may limit access to ortho positions .

- Crystallography Insights : X-ray structures reveal bond distortions; adjust reaction conditions to accommodate steric strain .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Cyanide Handling : Use fume hoods and HCN detectors; avoid acidic conditions that liberate HCN .

- Bromine Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection are mandatory .

Advanced: How can computational methods predict the compound’s spectroscopic properties?

Answer:

- DFT Calculations : Gaussian or ORCA software can simulate NMR chemical shifts and IR spectra .

- Molecular Dynamics (MD) : Model solvation effects on UV-Vis absorption .

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock .

Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Catalyst Loading : Optimize Pd catalyst concentration (0.5–5 mol%) to balance cost and yield .

- Purification Bottlenecks : Replace column chromatography with fractional crystallization or centrifugal partition chromatography .

- Reaction Exotherms : Use jacketed reactors to control temperature during exothermic steps (e.g., bromination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.